molecular formula C18H27N3O4S B2565401 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide CAS No. 1020981-95-6

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide

Cat. No. B2565401
CAS RN: 1020981-95-6
M. Wt: 381.49
InChI Key: NUQDUDMDACSJIJ-UHFFFAOYSA-N
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Description

“N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide” is a small molecule that has been studied for its potential pharmacological properties . It has been reported in the context of research into benign prostatic hyperplasia .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including XRD, FT-IR, and NMR . Theoretical calculations using methods like DFT can also provide insights into the geometric parameters and spectroscopic data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the HOMO–LUMO energy gap can be calculated, which gives an indication of the compound’s reactivity . Other properties such as electronic properties, nonlinear optical properties, and thermodynamic properties can also be investigated .

Scientific Research Applications

Receptor Antagonism

Several derivatives of the compound have been studied for their potential as receptor antagonists. For instance, derivatives have been synthesized and evaluated as 5-HT7 receptor antagonists, showing activities with IC50 values ranging from 12 to 580 nM. These compounds, including variations with methyl branched analogues, demonstrated selectivity towards 5-HT7 receptors while maintaining activity across a range of related receptors, highlighting their potential in neuropsychiatric disorder research (Yoon et al., 2008).

Imaging Studies

The compound's derivatives have also been utilized in imaging studies, particularly in positron emission tomography (PET) imaging of serotonin 1A receptors. One study comparing 18F-Mefway with another ligand for quantification of 5-HT1A receptors in human subjects found that while 18F-Mefway demonstrated lower DVR values and a higher overestimation bias of AUC ratio values, its resistance to in vivo defluorination suggests its potential utility as a PET radioligand for imaging 5-HT1A receptors in humans (Choi et al., 2015).

Potential Therapeutic Applications

Research into the compound's derivatives has extended into therapeutic applications, with studies on their anticancer and antituberculosis activities. A series of derivatives were synthesized and screened for in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity, showing significant efficacy. This highlights the compound's derivatives' potential as therapeutic agents in treating complex diseases (Mallikarjuna et al., 2014).

properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-25-17-7-5-16(6-8-17)20-10-12-21(13-11-20)26(23,24)14-2-9-19-18(22)15-3-4-15/h5-8,15H,2-4,9-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQDUDMDACSJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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